

Application Notes and Protocols: Condensation Reactions of 6-Phenoxynicotinaldehyde with Active Methylene Compounds

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Compound of Interest

Compound Name: **6-Phenoxynicotinaldehyde**

Cat. No.: **B069604**

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These application notes provide detailed protocols for the Knoevenagel condensation reaction of **6-phenoxynicotinaldehyde** with common active methylene compounds, namely malononitrile and ethyl cyanoacrylate. The resulting α,β -unsaturated products are versatile intermediates in organic synthesis, with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for **6-phenoxynicotinaldehyde**, the following protocols are based on well-established procedures for analogous aromatic aldehydes.^[1]

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.^{[2][3]} The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β -unsaturated product.^[2] Derivatives of **6-phenoxynicotinaldehyde** are of interest due to the biological activities associated with the phenoxypyridine scaffold, which is found in various pesticides and potential kinase inhibitors.^{[4][5]}

Data Presentation

The following tables summarize the reactants and expected products for the condensation reactions of **6-phenoxy nicotinaldehyde** with malononitrile and ethyl cyanoacrylate. Molar masses are calculated based on the most common isotopes.

Table 1: Reactants and Products for the Synthesis of 2-((6-phenoxy pyridin-3-yl)methylene)malononitrile

Compound Name	Molecular Formula	Molar Mass (g/mol)	Role	Stoichiometric Ratio
6-Phenoxy nicotinaldehyde	C ₁₂ H ₉ NO ₂	199.21	Aldehyde	1
Malononitrile	C ₃ H ₂ N ₂	66.06	Active Methylene	1
Piperidine (catalyst)	C ₅ H ₁₁ N	85.15	Base Catalyst	Catalytic amount
Ethanol	C ₂ H ₅ OH	46.07	Solvent	-
Expected Product				
2-((6-phenoxy pyridin-3-yl)methylene)malononitrile	C ₁₅ H ₉ N ₃ O	247.26	Product	1

Table 2: Reactants and Products for the Synthesis of Ethyl 2-cyano-3-(6-phenoxy pyridin-3-yl)acrylate

Compound Name	Molecular Formula	Molar Mass (g/mol)	Role	Stoichiometric Ratio
6-Phenoxy nicotinaldehyde	C ₁₂ H ₉ NO ₂	199.21	Aldehyde	1
Ethyl cyanoacrylate	C ₅ H ₇ NO ₂	113.11	Active Methylene	1
Piperidine (catalyst)	C ₅ H ₁₁ N	85.15	Base Catalyst	Catalytic amount
Ethanol	C ₂ H ₅ OH	46.07	Solvent	-
Expected Product				
Ethyl 2-cyano-3-(6-phenoxy pyridin-3-yl)acrylate	C ₁₇ H ₁₄ N ₂ O ₃	294.31	Product	1

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Knoevenagel condensation of **6-phenoxy nicotinaldehyde**.

Protocol 1: Synthesis of 2-((6-phenoxy pyridin-3-yl)methylene)malononitrile

Materials:

- **6-Phenoxy nicotinaldehyde** (1 mmol, 199.2 mg)
- Malononitrile (1 mmol, 66.1 mg)
- Piperidine (2-3 drops)
- Ethanol (10 mL)

- Cold Ethanol (for washing)
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- To a round-bottom flask, add **6-phenoxy nicotinaldehyde** (1 mmol) and ethanol (10 mL).
- Stir the mixture until the aldehyde is completely dissolved.
- Add malononitrile (1 mmol) to the solution.
- Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, the product is expected to precipitate from the reaction mixture.
- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(6-phenoxy pyridin-3-yl)acrylate

Materials:

- **6-Phenoxy nicotinaldehyde** (1 mmol, 199.2 mg)
- Ethyl cyanoacrylate (1 mmol, 113.1 mg)

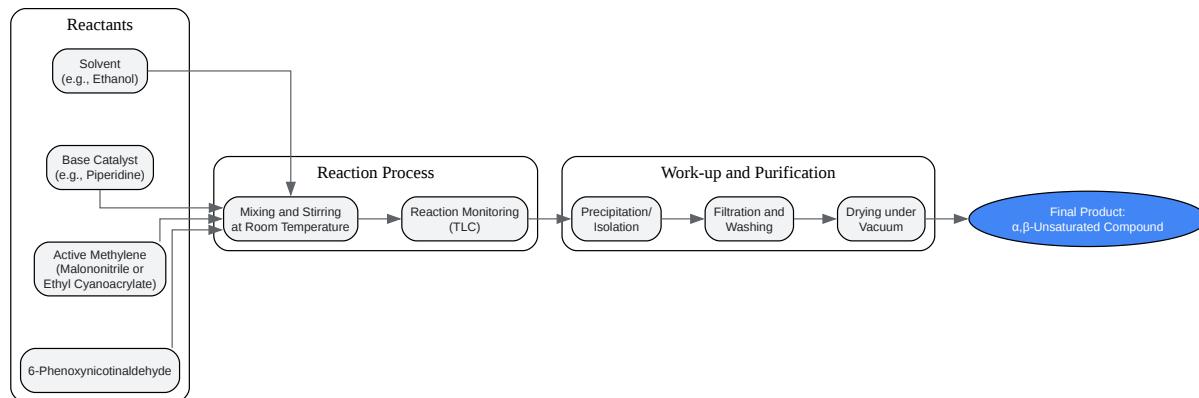
- Piperidine (2-3 drops)
- Ethanol (10 mL)
- Cold Ethanol (for washing)
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve **6-phenoxy nicotinaldehyde** (1 mmol) in ethanol (10 mL).
- Add ethyl cyanoacrylate (1 mmol) to the solution.
- Add a catalytic amount of piperidine (2-3 drops) to initiate the condensation.
- Stir the mixture at room temperature and monitor by TLC.
- If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
- Once the reaction is complete, the product may precipitate upon cooling.
- If a precipitate forms, collect it by filtration and wash with cold ethanol.
- If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can then be purified, for example, by recrystallization or column chromatography.
- Dry the final product under vacuum.

Visualizations

Experimental Workflow

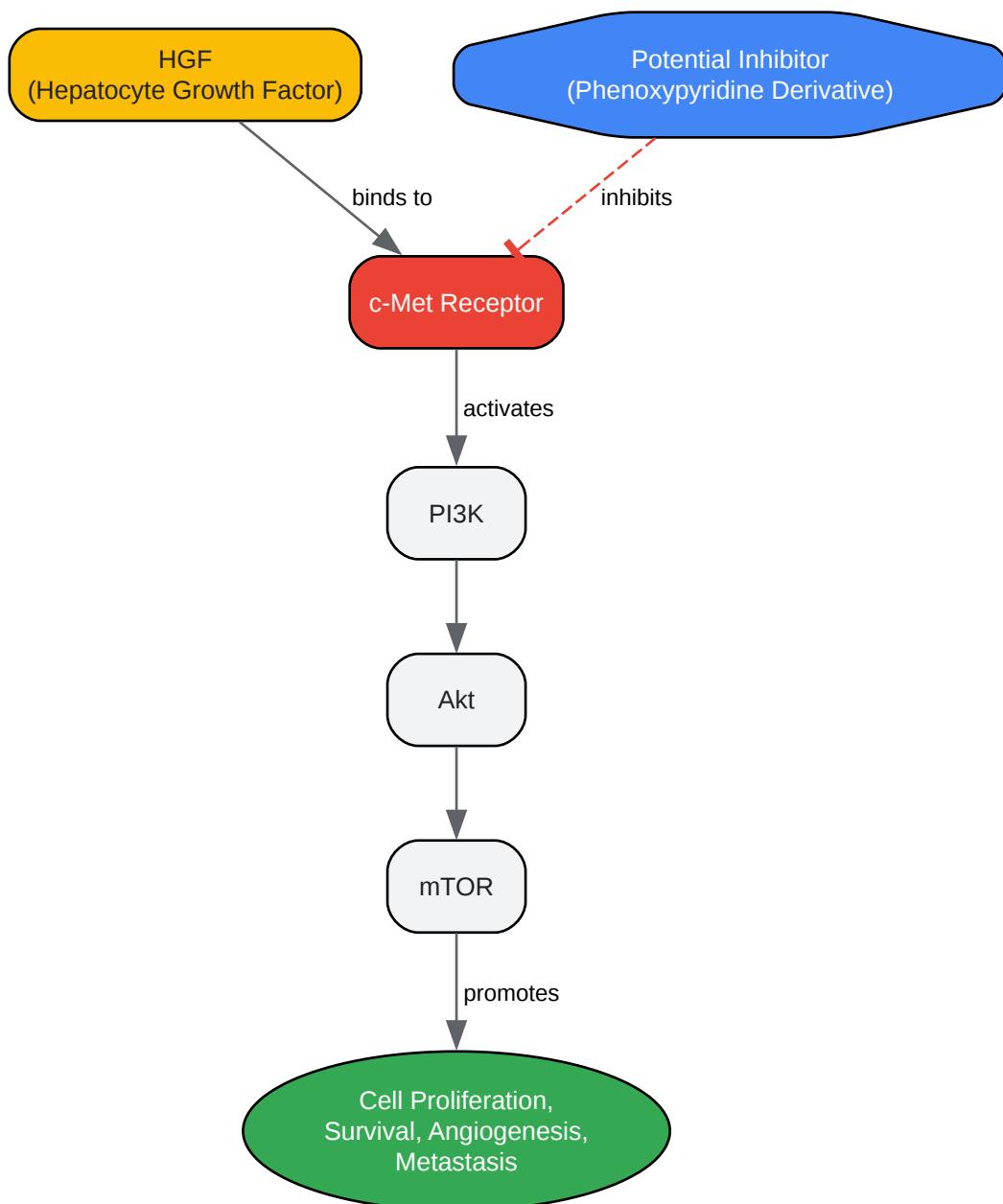


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Caption: General experimental workflow for the Knoevenagel condensation.

Potential Signaling Pathway Application

Derivatives of 4-phenoxy pyridine have been investigated as c-Met kinase inhibitors.^[5] The c-Met/HGF signaling pathway is implicated in cancer cell proliferation, survival, and metastasis. ^[5] The products of the condensation of **6-phenoxy nicotinaldehyde** could be further modified to explore their potential as inhibitors in similar pathways.



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Caption: Simplified c-Met signaling pathway and potential inhibition.

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